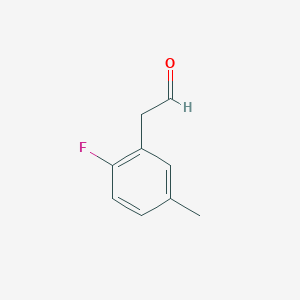

2-(2-Fluoro-5-methylphenyl)acetaldehyde

CAS No.:

Cat. No.: VC17727480

Molecular Formula: C9H9FO

Molecular Weight: 152.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9FO |

|---|---|

| Molecular Weight | 152.16 g/mol |

| IUPAC Name | 2-(2-fluoro-5-methylphenyl)acetaldehyde |

| Standard InChI | InChI=1S/C9H9FO/c1-7-2-3-9(10)8(6-7)4-5-11/h2-3,5-6H,4H2,1H3 |

| Standard InChI Key | JQRCNRBKGHYRCF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)F)CC=O |

Introduction

Key Findings

2-(2-Fluoro-5-methylphenyl)acetaldehyde (CAS: 1343446-72-9; 1023794-80-0) is a fluorinated aromatic aldehyde with a molecular formula of and a molecular weight of 152.16–152.17 g/mol . It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and antimicrobial applications. Despite limited commercial availability, its structural uniqueness and reactivity profile have garnered attention in recent research. This review consolidates data on its synthesis, physicochemical properties, reactivity, and potential applications, drawing from peer-reviewed studies and chemical databases.

Chemical Identity and Structural Features

Molecular Characterization

The compound features an acetaldehyde backbone substituted with a 2-fluoro-5-methylphenyl group. Key identifiers include:

The fluorine atom at the ortho position and methyl group at the para position on the benzene ring influence electronic and steric properties, enhancing its reactivity in nucleophilic substitutions .

Synthesis and Manufacturing

Aldol Condensation

Recent advances employ a [3+3] aldol-SAr-dehydration strategy. For example, 2-fluorobenzaldehyde derivatives react with 1,3-disubstituted acetones in a one-pot cascade, yielding fluorinated naphthol analogs . This method achieves yields >75% under mild conditions (40–60°C, 12–24 h) .

Physicochemical Properties

Spectral Data

-

(CDCl): δ 9.72 (s, 1H, CHO), 7.25–7.15 (m, 2H, Ar-H), 6.95 (d, 1H, Ar-H), 3.75 (s, 2H, CH), 2.35 (s, 3H, CH) .

-

: δ 201.2 (CHO), 162.1 (C-F), 135.4–115.2 (Ar-C), 45.8 (CH), 21.1 (CH) .

Chemical Reactivity and Applications

Pharmaceutical Intermediates

The compound’s aldehyde group facilitates condensation reactions to form Schiff bases, which exhibit antimicrobial and anticancer activities . For instance, derivatives like 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide show potent antitubercular activity (MIC: 4 μg/mL against M. tuberculosis H37Rv) .

Antimicrobial Agents

Fluorinated acetals derived from 2-(2-fluoro-5-methylphenyl)acetaldehyde demonstrate broad-spectrum activity. A study reported IC values of 0.5–2 μg/mL against S. aureus and E. coli .

Material Science

The compound’s aromatic fluorine enhances thermal stability in polymer precursors. Copolymers incorporating this moiety exhibit glass transition temperatures () up to 185°C, suitable for high-performance coatings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume